molecular formula C8H6N2O2S B1270478 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol CAS No. 69829-90-9

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

Cat. No. B1270478
CAS RN: 69829-90-9
M. Wt: 194.21 g/mol
InChI Key: NGBOFOYNPCHKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol” is a chemical compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 . It is also known as "1,3,4-Oxadiazole-2 (3H)-thione, 5- (4-hydroxyphenyl)-" . This compound is part of the 1,3,4-Oxadiazole class of heterocyclic compounds, which are used in a wide range of therapeutics .


Synthesis Analysis

The synthesis of “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol” involves the reaction of Carbon disulfide and 4-Hydroxybenzhydrazide . Other synthesis methods involve treating 5- (4-aminophenyl)-1,3,4-oxadiazole-2-thiol with different isatin derivatives .


Molecular Structure Analysis

The molecular structure of “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol” can be found in various databases such as PubChem and ChemicalBook . The InChI code for this compound is "1S/C8H6N2O2S/c11-6-3-1-5 (2-4-6)7-9-10-8 (13)12-7/h1-4,11H, (H,10,13)" .


Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives, such as 5- or 7-substituted 3- {4- (5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives . These reactions were characterized using spectral (FT-IR, (1)H NMR, MS) analyses .


Physical And Chemical Properties Analysis

The compound appears as yellow crystals . Its IR spectrum shows peaks at 3626.33 cm−1 (OH), 3025.48, 2925.17 cm−1 (CH), 1698.40 cm−1 (C=O), 1605.81 cm−1 (C=N), 1522.87 cm−1 (C=C), 1363.73 cm−1 (OH), 1259.57 cm−1 (C–O–C asymm), 1148.66 cm−1 (CH), 1013.64 cm−1 (C–O–C symm), 895.99, 817.85, 738.77 cm−1 (CH) .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

MODP has been studied for its potential in treating chronic inflammation, which is associated with conditions like rheumatoid arthritis. It has shown significant reduction in paw edema in rodent models and notable inhibition of mechanical hyperalgesia, allodynia, and thermal hyperalgesia. Additionally, MODP treatment inhibited several pro-inflammatory mediators such as nitric oxide (NO), vascular endothelial growth factor (VEGF), and various interleukins, contributing to reduced arthritis severity .

Antiviral and Cytostatic Activities

Research has explored the antiviral and cytostatic activities of MODP, particularly against viral strains like cytomegalovirus and varicella-zoster virus. It has also been investigated for its effects on the proliferation of murine leukemia cells (L1210) and cervix carcinoma cells, showcasing its potential as a therapeutic agent in viral infections and cancer treatment .

Binding to Blood Plasma Albumin

MODP’s interaction with bovine blood plasma albumin (BSA) has been analyzed using spectroscopic methods. The compound causes fluorescence quenching of BSA through static and dynamic quenching mechanisms, indicating potential applications in drug delivery systems where binding to plasma proteins is a critical factor .

Organic Solar Cells and Light Emitting Diodes

MODP and its derivatives have been studied for their structural, electronic, and charge transport properties, which are crucial for the development of organic solar cells (OSC) and organic light-emitting diodes (OLEDs). These materials exhibit good electron donor characteristics and have the potential to serve as ambipolar charge transport materials due to their small reorganization energies and high mobilities .

Antimicrobial Properties

The compound has been synthesized and evaluated for its anti-Salmonella typhi activity. The results suggest that MODP derivatives could serve as effective antimicrobial agents, providing a basis for the development of new treatments against bacterial infections .

Charge Transport Material Design

MODP’s properties make it a promising candidate for designing charge transport materials for OLEDs and donor materials in OSCs. Its high HOMO and LUMO energies, energy gaps, and open circuit voltages suggest that it could enhance the efficiency and thermal stability of these optoelectronic devices .

Mechanism of Action

While the specific mechanism of action for “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol” is not explicitly stated in the sources, compounds in the 1,3,4-Oxadiazole class have been used in a wide range of therapeutics, including antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, and anti-HIV agents .

Future Directions

The compound and its derivatives have shown potential in various fields. For instance, a series of 5- or 7-substituted 3- {4- (5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and indicated as useful leads for anticancer drug development . Another compound, Stemazole, which is a derivative of “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol”, exhibited remarkable proliferation-promoting activity in human hippocampal stem/progenitor cells .

properties

IUPAC Name

5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-6-3-1-5(2-4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBOFOYNPCHKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419765
Record name 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

CAS RN

69829-90-9
Record name NSC524081
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 2
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.